molecular formula C19H20N2O3 B2391018 N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide CAS No. 2094366-98-8

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide

Numéro de catalogue B2391018
Numéro CAS: 2094366-98-8
Poids moléculaire: 324.38
Clé InChI: RPBJVNYNSZGQNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients with T790M mutation.

Mécanisme D'action

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide is a selective and irreversible inhibitor of EGFR tyrosine kinase that targets the T790M mutation. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, survival, and differentiation. Mutations in EGFR, such as T790M, can lead to the constitutive activation of the receptor, which promotes cancer cell growth and survival. N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide binds irreversibly to the ATP-binding site of EGFR, inhibiting its activity and leading to cancer cell death.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been shown to have potent antitumor activity in preclinical and clinical studies. In addition to its selective inhibition of EGFR tyrosine kinase, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells. N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has also been shown to have a favorable safety profile, with minimal toxicity in preclinical and clinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has several advantages for lab experiments, including its selectivity for the T790M mutation, its irreversible binding to EGFR, and its favorable safety profile. However, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide also has limitations, including the development of resistance in some patients, the need for a biopsy to confirm the presence of T790M mutation, and the high cost of the drug.

Orientations Futures

For the research on N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide include the development of combination therapies to overcome resistance, the identification of biomarkers to predict response to the drug, the investigation of the drug's efficacy in other types of cancer, and the exploration of the drug's potential for use in combination with immunotherapy. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide in NSCLC patients.

Méthodes De Synthèse

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide is synthesized by a multistep process that involves the reaction of 4-(2-oxoazetidin-1-yl)phenol with 2-bromoethylbenzene in the presence of a palladium catalyst to form N-(2-ethylphenyl)-4-(2-oxoazetidin-1-yl)phenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide, which is the final product.

Applications De Recherche Scientifique

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with T790M mutation. In a phase I clinical trial, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide showed a response rate of 51% in patients with T790M mutation and a median progression-free survival of 9.6 months. In a phase II trial, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide showed a response rate of 61% in T790M-positive NSCLC patients and a median progression-free survival of 12.4 months. These results led to the approval of N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide by the US Food and Drug Administration (FDA) in 2015 for the treatment of NSCLC patients with T790M mutation.

Propriétés

IUPAC Name

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-14-5-3-4-6-17(14)20-18(22)13-24-16-9-7-15(8-10-16)21-12-11-19(21)23/h3-10H,2,11-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBJVNYNSZGQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)N3CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.